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Introduction & Scientific Context
Methyl 3-nitro-2-(phenylamino)benzoate (CAS: 109899-56-1)[1] is a highly functionalized

diphenylamine derivative. It serves as a critical structural intermediate in the synthesis of active

pharmaceutical ingredients (APIs), most notably in the development of anthranilic acid-derived

NSAIDs and targeted receptor tyrosine kinase inhibitors[2].

Due to the presence of an electron-withdrawing nitro group, a sterically hindered secondary

amine, and a methyl ester moiety, rigorous analytical characterization is required to confirm

structural identity and assess purity[3]. This application note details a self-validating, multi-

modal analytical workflow utilizing UHPLC-PDA, High-Resolution Mass Spectrometry (HRMS),

multinuclear NMR, and FT-IR spectroscopy.
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Table 1: Summary of Chemical Properties[1]

Property Value

Chemical Name Methyl 3-nitro-2-(phenylamino)benzoate

CAS Number 109899-56-1

Molecular Formula C₁₄H₁₂N₂O₄

Molecular Weight 272.26 g/mol

SMILES
O=C(OC)C1=CC=CC(=C1NC=2C=CC=CC2)N(

=O)=O

Appearance
Solid (typically yellow/orange due to nitro-

aromatic conjugation)
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Fig 1: Multimodal analytical workflow for Methyl 3-nitro-2-(phenylamino)benzoate

characterization.

Chromatographic Purity Analysis (UHPLC-PDA)
Expertise & Causality
Diphenylamine derivatives are prone to peak tailing on standard silica-based stationary phases

due to secondary interactions between the bridging secondary amine and residual surface

silanols. To mitigate this, a high-purity, end-capped C18 column is selected. Furthermore, 0.1%

Formic Acid (FA) is utilized in the mobile phase to maintain an acidic pH, which suppresses

silanol ionization and ensures sharp, symmetrical chromatographic peaks[4].

Step-by-Step Protocol
Sample Preparation: Accurately weigh 10.0 mg of the compound into a 10 mL volumetric

flask. Dissolve and dilute to volume with HPLC-grade Acetonitrile (Concentration: 1.0

mg/mL).

Filtration: Sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a

0.22 µm PTFE syringe filter into an autosampler vial.

Instrument Setup:

Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

Column Temperature: 40 °C.

Injection Volume: 1.0 µL.

Detection: PDA scanning from 200–400 nm (Extract at 254 nm and 280 nm).

Mobile Phase:

Solvent A: 0.1% Formic Acid in Water.

Solvent B: 0.1% Formic Acid in Acetonitrile.

Table 2: UHPLC Gradient Program
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Time (min) Flow Rate (mL/min) % Solvent A % Solvent B

0.0 0.4 90 10

1.0 0.4 90 10

6.0 0.4 10 90

8.0 0.4 10 90

8.1 0.4 90 10

10.0 0.4 90 10

Structural Elucidation (Multinuclear NMR)
Expertise & Causality
Structural confirmation relies heavily on the chemical shift of the bridging amine proton (N-H).

In Methyl 3-nitro-2-(phenylamino)benzoate, this proton is highly deshielded due to the

combined inductive effects of the ortho-nitro and ortho-ester groups, alongside strong

intramolecular hydrogen bonding[5],[6]. Consequently, the N-H resonance is shifted

significantly downfield (>9.0 ppm). Deuterated chloroform (CDCl₃) is chosen as the solvent due

to the compound's lipophilicity and to prevent rapid proton exchange that occurs in protic

solvents.

Step-by-Step Protocol
Sample Preparation: Weigh 15.0 mg of the compound.

Dissolution: Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane

(TMS) as an internal reference.

Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H NMR at 400 MHz (16 scans,

relaxation delay 2s) and ¹³C NMR at 100 MHz (256 scans, relaxation delay 2s)[7].

Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier

transformation.

Table 3: Expected ¹H NMR Assignments (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.50 - 10.00 br s 1H
Secondary Amine (N-

H)

~8.00 - 8.20 dd 1H
Aromatic C4-H

(adjacent to NO₂)

~7.80 - 7.95 dd 1H
Aromatic C6-H

(adjacent to Ester)

~6.80 - 7.40 m 6H

Remaining Aromatic

Protons (Phenyl ring +

C5-H)

~3.85 s 3H
Methoxy Ester (-

OCH₃)

High-Resolution Mass Spectrometry (LC-ESI-HRMS)
Expertise & Causality
Electrospray Ionization (ESI) in positive mode is optimal for this molecular scaffold. The

secondary amine readily accepts a proton to form the [M+H]⁺ pseudomolecular ion. Utilizing a

high-resolution mass analyzer (e.g., Q-TOF) provides sub-ppm mass accuracy, unequivocally

differentiating the target compound from isobaric impurities and confirming the exact molecular

formula[7].

Step-by-Step Protocol
Dilution: Dilute the 1.0 mg/mL HPLC sample 1:100 with LC-MS grade Methanol.

Injection: Inject 2.0 µL into the ESI source via a direct infusion or short LC bypass method.

Source Parameters:

Capillary Voltage: 3.5 kV

Desolvation Temperature: 350 °C
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Cone Voltage: 30 V

Acquisition: Scan range m/z 100–1000 in positive ion mode.

Validation: Extract the exact mass for[C₁₄H₁₂N₂O₄ + H]⁺. The theoretical m/z is 273.0870.

Mass error must be ≤ 5 ppm.

Vibrational Spectroscopy (FT-IR)
Expertise & Causality
Attenuated Total Reflectance (ATR) FT-IR provides orthogonal confirmation of functional

groups without the need for KBr pellet pressing, preserving the polymorphic state of the solid.

The nitro group (-NO₂) is highly diagnostic, yielding intense asymmetric and symmetric

stretching bands. The ester carbonyl (C=O), being conjugated to the aromatic system, shifts

slightly to a lower wavenumber compared to isolated aliphatic esters[5].

Step-by-Step Protocol
Background: Ensure the diamond ATR crystal is clean. Collect a background spectrum (air)

using 32 scans at 4 cm⁻¹ resolution.

Sampling: Place ~2 mg of the solid powder directly onto the center of the ATR crystal.

Compression: Apply uniform pressure using the ATR anvil to ensure optical contact.

Acquisition: Scan from 4000 to 400 cm⁻¹.

Table 4: Key FT-IR Vibrational Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300 - 3350 Medium, Sharp
N-H Stretch (Secondary

Amine)

~1690 - 1710 Strong
C=O Stretch (Conjugated

Ester)

~1520 - 1540 Strong N-O Asymmetric Stretch (Nitro)

~1330 - 1350 Strong N-O Symmetric Stretch (Nitro)

~1250 - 1280 Strong C-O Stretch (Ester)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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